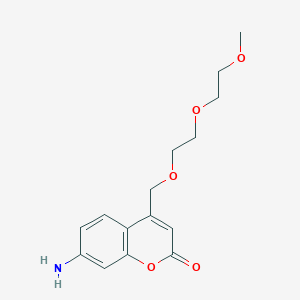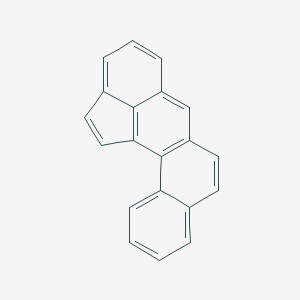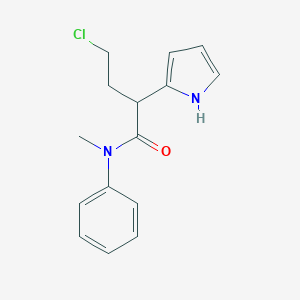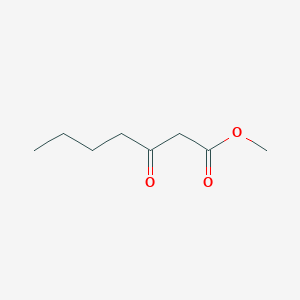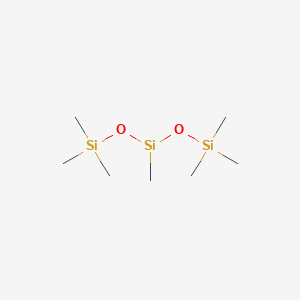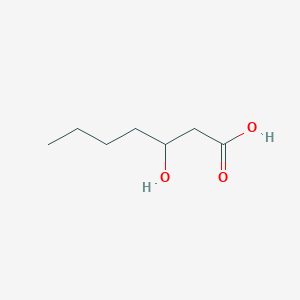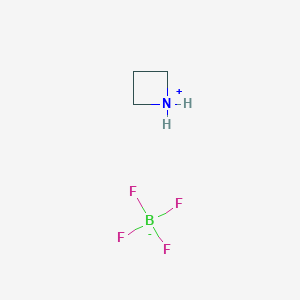
Azetidin-1-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-1-ium tetrafluoroborate, also known as Azetidinium tetrafluoroborate, is a chemical compound that has gained significant attention in scientific research. It is a stable, crystalline, and highly soluble salt that is used in various applications, including organic synthesis, catalysis, and materials science.
Wissenschaftliche Forschungsanwendungen
Azetidin-1-ium tetrafluoroborate has various applications in scientific research. It is used as a catalyst in organic synthesis reactions, including the synthesis of lactams, lactones, and amino acids. It is also used as a reagent in the preparation of chiral auxiliaries and as a building block in the synthesis of complex organic molecules. Azetidin-1-ium tetrafluoroborate has also been used in materials science, including the preparation of ionic liquids and the modification of surfaces.
Wirkmechanismus
Azetidin-1-ium tetrafluoroborate acts as a Lewis acid catalyst in organic synthesis reactions. It can coordinate with nucleophiles and facilitate the formation of new bonds. The tetrafluoroborate anion stabilizes the cationic azetidin-1-ium moiety, making it more reactive towards nucleophiles. The mechanism of action of Azetidin-1-ium tetrafluoroborate has been extensively studied, and it has been found to be an effective catalyst in various reactions.
Biochemische Und Physiologische Effekte
Azetidin-1-ium tetrafluoroborate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and stable under normal laboratory conditions. It does not pose any significant health hazards, and it is safe to handle in small quantities. Further studies are required to determine its potential toxicity and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Azetidin-1-ium tetrafluoroborate has several advantages for lab experiments. It is a stable and highly soluble salt that can be easily handled and stored. It is also an efficient and selective catalyst in organic synthesis reactions, making it a valuable tool for chemists. However, its limitations include its high cost and limited availability. It is also not suitable for reactions that require harsh conditions or high temperatures.
Zukünftige Richtungen
Azetidin-1-ium tetrafluoroborate has several potential future directions for scientific research. It can be used as a catalyst in new organic synthesis reactions, including the synthesis of natural products and pharmaceuticals. It can also be used in materials science for the preparation of new materials with unique properties. Further studies are required to determine its potential applications in biocatalysis and as a chiral auxiliary.
Conclusion:
In conclusion, Azetidin-1-ium tetrafluoroborate is a valuable compound in scientific research, with various applications in organic synthesis, catalysis, and materials science. Its simple synthesis method, stability, and selectivity make it a useful tool for chemists. Further studies are required to determine its potential toxicity and physiological effects and to explore its potential in new applications.
Synthesemethoden
Azetidin-1-ium tetrafluoroborate can be synthesized by the reaction of azetidine with tetrafluoroboric acid. The reaction is carried out in anhydrous conditions, and the resulting product is obtained as a white crystalline solid. The synthesis method is simple and efficient, and the product is highly pure and stable.
Eigenschaften
CAS-Nummer |
156423-82-4 |
|---|---|
Produktname |
Azetidin-1-ium tetrafluoroborate |
Molekularformel |
C3H8BF4N |
Molekulargewicht |
144.91 g/mol |
IUPAC-Name |
azetidin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C3H7N.BF4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;/q;-1/p+1 |
InChI-Schlüssel |
OOBYXERFMXSMET-UHFFFAOYSA-O |
SMILES |
[B-](F)(F)(F)F.C1C[NH2+]C1 |
Kanonische SMILES |
[B-](F)(F)(F)F.C1C[NH2+]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



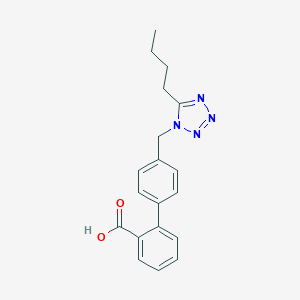
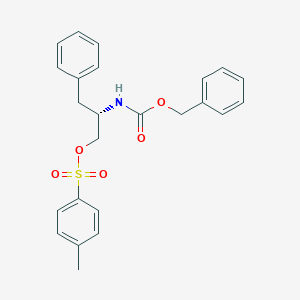
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
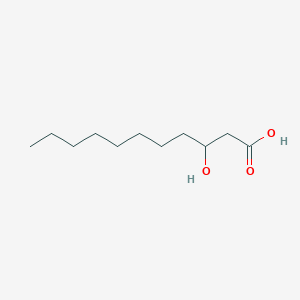
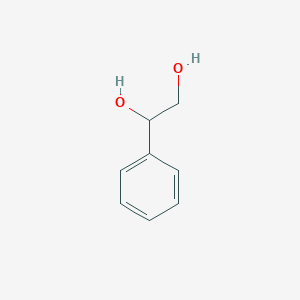
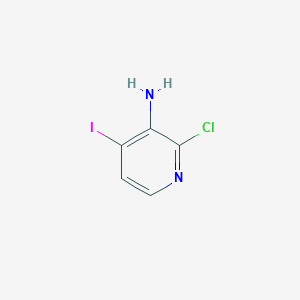
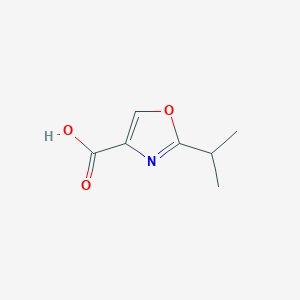
![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
